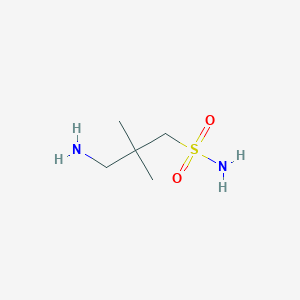

3-Amino-2,2-dimethylpropane-1-sulfonamide

Description

Properties

IUPAC Name |

3-amino-2,2-dimethylpropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2S/c1-5(2,3-6)4-10(7,8)9/h3-4,6H2,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBPMWSTQVZVBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936178-42-5 | |

| Record name | 3-amino-2,2-dimethylpropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethylpropane-1-sulfonamide typically involves the reaction of 2,2-dimethylpropane-1-sulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethylpropane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, sulfinamide or thiol derivatives, and various substituted amides .

Scientific Research Applications

Pharmaceutical Applications

1. Antibacterial Properties:

ADMS belongs to the class of sulfonamides, which are well-known for their antibacterial properties. Sulfonamides function by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This mechanism allows ADMS to be explored as a potential lead compound in developing new antibacterial agents.

2. Drug Development:

ADMS serves as a precursor in synthesizing more complex pharmaceutical compounds. For instance, it can be utilized in the preparation of N-(3-amino-quinoxalin-2-yl)-sulfonamides, which have shown promise in treating various diseases due to their biological activity . The versatility of ADMS allows researchers to modify its structure to enhance efficacy and reduce toxicity.

Industrial Applications

1. Agrochemicals:

In addition to its pharmaceutical uses, ADMS can be employed in the synthesis of agrochemicals. Its sulfonamide group is beneficial for developing herbicides and pesticides that target specific biological pathways in plants or pests. The ability to fine-tune the chemical structure of ADMS makes it an attractive option for creating effective agricultural products.

2. Chemical Intermediates:

ADMS is also used as an intermediate in various chemical reactions, including oxidation and reduction processes. Its reactivity allows it to participate in substitution reactions with acyl chlorides or anhydrides, making it valuable for synthesizing other functionalized compounds.

Case Studies and Research Findings

Several studies have highlighted the applications of sulfonamides like ADMS:

- Antibacterial Efficacy: Research has demonstrated that sulfonamides exhibit broad-spectrum antibacterial activity against gram-positive and certain gram-negative bacteria. For example, sulfamethazine and sulfadiazine, derivatives of sulfonamides, have been extensively used in veterinary medicine to treat infections .

- Toxicity Assessments: Studies have assessed the environmental impact and toxicity profiles of sulfonamide drugs. These investigations are essential for understanding the implications of using compounds like ADMS in pharmaceuticals and agrochemicals .

Data Table: Comparative Analysis of Sulfonamide Applications

| Application Area | Specific Use Cases | Notable Compounds |

|---|---|---|

| Pharmaceuticals | Antibacterial agents | Sulfamethazine, Sulfadiazine |

| Drug development | N-(3-amino-quinoxalin-2-yl)-sulfonamides | |

| Agrochemicals | Herbicides and pesticides | Various sulfonamide derivatives |

| Chemical Intermediates | Synthesis of functionalized compounds | Various reactions involving ADMS |

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonamide groups can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Molecular formulas are transcribed directly from ; †See Section 1 for formula discussion.

Key Observations:

Functional Group Diversity: Unlike 2-amino-3,3-dimethylbutanamide hydrochloride (an amide), this compound contains a sulfonamide group (-SO₂NH₂), which is more polar and acidic due to the electron-withdrawing sulfonyl moiety. The dimethyl groups in both compounds introduce steric hindrance, but their positions differ: at position 2 in the sulfonamide vs. position 3 in the butanamide.

Hydrogen Bonding and Crystallinity: highlights that hydrogen-bonding patterns govern molecular aggregation and crystal packing. The sulfonamide group in this compound can act as both a donor (via -NH₂) and acceptor (via -SO₂), enabling robust crystal lattices. In contrast, 3-Amino-2-hydroxypyridine’s hydroxyl and amino groups facilitate planar hydrogen-bonding networks, typical of aromatic systems .

Steric and Electronic Effects: The dimethyl substitution at position 2 in this compound creates a quaternary carbon center, limiting conformational flexibility.

Limitations and Discrepancies

- Molecular Formula Accuracy: The formula provided in for this compound (C₅H₆N₂O) conflicts with the sulfonamide functional group’s requirements. Further verification using techniques like mass spectrometry is recommended .

- Data Gaps : The evidence lacks physicochemical data (e.g., melting point, solubility), necessitating experimental validation for comprehensive comparisons.

Biological Activity

3-Amino-2,2-dimethylpropane-1-sulfonamide (CAS No. 1936178-42-5) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: CHNOS

Molecular Weight: 166.24 g/mol

The compound features an amino group and a sulfonamide group, which are crucial for its biological activity. The structural uniqueness, characterized by two methyl groups on the propane backbone, enhances its reactivity and interaction with biological targets.

This compound exerts its biological effects primarily through:

- Enzyme Inhibition: The amino and sulfonamide groups can form hydrogen bonds with active sites on enzymes, inhibiting their function. This interaction is significant in studies focusing on enzyme modulation and inhibition.

- Signal Transduction: The compound may influence cellular pathways involved in metabolic processes and signal transduction, although detailed mechanisms remain to be fully elucidated.

Antibacterial Properties

Sulfonamides, including this compound, are known for their antibacterial properties. They act as competitive inhibitors of bacterial dihydropteroate synthase, a key enzyme in folate synthesis. Research indicates that this compound can inhibit the growth of various bacterial strains effectively.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 - 0.25 |

| Escherichia coli | 0.5 - 1.0 |

| Pseudomonas aeruginosa | 1.0 - 2.0 |

Data based on comparative studies with other sulfonamides .

Case Studies

- Study on Antibacterial Efficacy: A recent study synthesized several sulfonamide derivatives and assessed their antibacterial activity against clinical isolates of resistant bacteria. This compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential role in treating resistant infections .

- Inhibition of Carbonic Anhydrases: Another investigation focused on the inhibition profiles of sulfonamide derivatives on carbonic anhydrase isoforms, emphasizing the selectivity of certain compounds against cancer-related isoforms compared to off-targets. This highlights the potential application of this compound in cancer therapy .

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of 2,2-dimethylpropane-1-sulfonyl chloride with ammonia or an amine in controlled conditions to enhance yield and purity. Its industrial applications extend to:

- Pharmaceuticals: As an intermediate in the synthesis of various drugs.

- Agrochemicals: Utilized in developing herbicides and pesticides due to its reactivity profile.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-Amino-2,2-dimethylpropane-1-sulfonamide, and how can reaction conditions be optimized for higher yield and purity?

- Methodological Answer :

- Sulfonamide Formation : Start with propane-1-sulfonyl chloride and 2,2-dimethylpropane-1-amine under basic conditions (e.g., pyridine or triethylamine) to promote nucleophilic substitution. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Purification : Use recrystallization from ethanol/water (3:1 v/v) to remove unreacted amines. For persistent impurities, employ column chromatography (silica gel, gradient elution with methanol/dichloromethane) .

- Yield Optimization : Adjust stoichiometry (1.2:1 amine-to-sulfonyl chloride ratio) and maintain temperature at 0–5°C to suppress side reactions .

Q. How should researchers characterize this compound to confirm structural integrity and minimize impurities?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Look for characteristic shifts: sulfonamide protons (δ 7.2–7.5 ppm, broad), quaternary carbons (δ 35–40 ppm) .

- IR : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1150–1170 cm⁻¹) and NH₂ bends (1600–1650 cm⁻¹) .

- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., C: 45.2%, H: 7.6%, N: 10.5%, S: 12.1%) .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental NMR data and computational (DFT) predictions for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311++G** basis set). Discrepancies in NH₂ proton shifts often arise from solvent effects or hydrogen bonding; simulate using PCM (Polarizable Continuum Model) .

- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations to identify dominant conformers in solution .

Q. How can hydrogen-bonding networks in the crystal structure of this compound be systematically analyzed to predict stability and solubility?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example, identify chains (C(4) motifs) or rings (R₂²(8)) involving sulfonamide NH₂ and adjacent carbonyl/sulfonyl groups .

- Thermal Analysis : Correlate hydrogen-bond strength (via X-ray bond lengths) with DSC data (melting point and decomposition profiles) .

Q. What crystallographic challenges arise during structure determination, and how can SHELX-based refinement address them?

- Methodological Answer :

- Disorder Handling : If the dimethylpropane group exhibits rotational disorder, use PART and SUMP instructions in SHELXL to refine occupancies .

- Twinned Data : For twinned crystals (common in sulfonamides), apply TWIN/BASF commands in SHELXL-2017. Validate with R₁ (target < 5%) and Flack parameter .

- Hydrogen Placement : Fix NH₂ hydrogens using AFIX 43 and refine with riding models (HFIX 83) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.